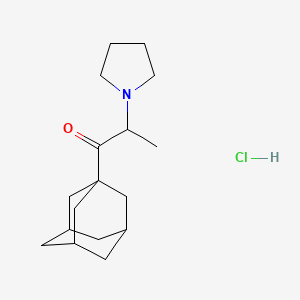
1-(1-Adamantyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Adamantyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride is a compound that features an adamantane moiety, a pyrrolidine ring, and a propanone group. The adamantane structure is known for its rigidity and stability, making it a valuable scaffold in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Adamantyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane moiety can be introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring can be incorporated via a nucleophilic substitution reaction, where a halogenated adamantane derivative reacts with pyrrolidine.
Formation of the Propanone Group:
Industrial Production Methods: Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Adamantyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.
Major Products:
Oxidation Products: Oxidized adamantane derivatives.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted adamantane or pyrrolidine derivatives.
Scientific Research Applications
1-(1-Adamantyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1-Adamantyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Adamantanamine: Known for its antiviral properties and used in the treatment of influenza.
1-Adamantylacetic Acid: Utilized in the synthesis of pharmaceuticals and as a precursor for other adamantane derivatives.
1-Adamantylmethylamine: Explored for its potential therapeutic applications and as a building block in organic synthesis.
Uniqueness: 1-(1-Adamantyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride is unique due to its combination of the adamantane moiety, pyrrolidine ring, and propanone group, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, including chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
1-(1-adamantyl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO.ClH/c1-12(18-4-2-3-5-18)16(19)17-9-13-6-14(10-17)8-15(7-13)11-17;/h12-15H,2-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAAFQGPUZUZHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C12CC3CC(C1)CC(C3)C2)N4CCCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













